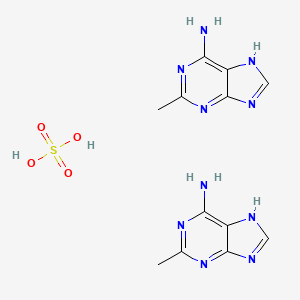

2-Methyladenine hemisulfate (unlabelled)

Description

BenchChem offers high-quality 2-Methyladenine hemisulfate (unlabelled) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyladenine hemisulfate (unlabelled) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-7H-purin-6-amine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H7N5.H2O4S/c2*1-3-10-5(7)4-6(11-3)9-2-8-4;1-5(2,3)4/h2*2H,1H3,(H3,7,8,9,10,11);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVSFOQOZBNPPFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C2C(=N1)N=CN2)N.CC1=NC(=C2C(=N1)N=CN2)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N10O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biological Role of 2-Methyladenine (m2A) in tRNA Modification

The following technical guide details the biological role, biosynthesis, and therapeutic implications of 2-Methyladenine (m2A) in tRNA modification.

Technical Guide & Whitepaper

Executive Summary

2-Methyladenine (m2A) is a site-specific post-transcriptional modification found primarily in the transfer RNA (tRNA) and ribosomal RNA (rRNA) of bacteria and plants.[1] Chemically, it involves the methylation of the C2 carbon of the adenine nucleobase.[2] Unlike the ubiquitous

In bacteria (Escherichia coli), m2A is installed by the radical SAM enzyme RlmN at position 37 of specific tRNAs (3' adjacent to the anticodon) and at position 2503 of 23S rRNA.[2][3] Its primary biological function is to modulate the conformational dynamics of the tRNA anticodon loop, preventing frameshifts and enhancing translation fidelity. In the context of drug development, the m2A modification is critical for understanding mechanisms of antibiotic resistance, particularly against drugs targeting the ribosomal peptidyl transferase center (PTC), such as linezolid.

Chemical & Structural Basis

Chemical Structure and Sterics

The m2A modification introduces a methyl group at the C2 position of the adenine purine ring.

-

Watson-Crick Interface: In a standard A-U Watson-Crick base pair, the C2 position of adenine is located in the minor groove. The addition of a methyl group here creates significant steric bulk.

-

Base Pairing vs. Stacking: While N1 or N6 methylations directly interfere with hydrogen bonding, C2 methylation primarily affects the shape and stacking potential of the base.

-

In Duplexes: m2A destabilizes A-U Watson-Crick pairing due to steric clash with the O2 of the pairing Uracil.

-

In tRNA Loops (Position 37): Adenine at position 37 (A37) typically does not base pair with the codon; instead, it stacks upon the first base pair of the codon-anticodon helix (A37 stacks on the A36-U1 pair). The m2A modification enhances this stacking interaction and prevents the formation of erroneous intra-loop hydrogen bonds (e.g., with U33), thereby maintaining an "open" or "relaxed" loop conformation required for efficient codon recognition.

-

Structural Impact on tRNA[4]

-

Position: Exclusively found at position 37 (the "cardinal position") in specific tRNAs (e.g., tRNA

, tRNA -

Conformation: The methyl group at C2 favors the C3'-endo ribose pucker and prevents the collapse of the anticodon loop, ensuring the anticodon bases are presented correctly to the ribosomal A-site.

Enzymology: The RlmN Radical SAM Mechanism

The biosynthesis of m2A is catalyzed by RlmN (in bacteria) or RLMNL homologs (in plants). RlmN is a "dual-specificity" enzyme, modifying both tRNA (A37) and rRNA (A2503).

Mechanism of Action

RlmN belongs to the Radical SAM (S-adenosylmethionine) superfamily but utilizes a unique mechanism involving a protein-S-methyl intermediate. Unlike typical methyltransferases that use SAM solely as a methyl donor (

Key Steps:

-

Methylation of Enzyme: A SAM molecule methylates a conserved cysteine residue (Cys355 in E. coli RlmN) on the enzyme, forming a methyl-cysteine thioether.

-

Radical Generation: A second SAM molecule binds to the [4Fe-4S] cluster and is reductively cleaved to generate a 5'-deoxyadenosyl radical (5'-dA[4]•).

-

Hydrogen Abstraction: The 5'-dA• abstracts a hydrogen atom from the methyl group of the methylated cysteine, creating a methylene radical ([2][5]•CH2-S-Cys).

-

Radical Addition: This methylene radical attacks the C2 position of the adenine substrate (tRNA or rRNA), forming a covalent protein-RNA crosslink.[2]

-

Resolution: A disulfide interchange (involving a second conserved cysteine) resolves the crosslink, releasing the methylated RNA (m2A) and regenerating the enzyme.

Pathway Visualization

Figure 1: The Radical SAM mechanism of RlmN, illustrating the unique protein-methylation intermediate and covalent crosslinking steps required to methylate the inert C2 position of adenine.

Biological Functions & Therapeutic Implications[7][8]

Translational Fidelity

In E. coli, the absence of m2A37 leads to increased frameshifting errors. The m2A modification stabilizes the codon-anticodon interaction, preventing the tRNA from "slipping" on the mRNA during translocation. This is particularly critical for decoding split codon boxes where fidelity is paramount.

Antibiotic Resistance Modulation

The RlmN enzyme also modifies A2503 in 23S rRNA.[2][3][4][6][7][8][9] This residue is located in the Peptidyl Transferase Center (PTC), the binding site for antibiotics like Linezolid , Tiamulin , and Clindamycin .

-

Wild-Type (m2A+): Bacteria with functional RlmN (m2A at A2503) are sensitive to these antibiotics.

-

Mutant (m2A-): Inactivation of RlmN (loss of m2A) alters the PTC conformation, which can reduce the binding affinity of these drugs, conferring low-level resistance.

-

The Cfr Connection: The antibiotic resistance gene cfr encodes a homologous enzyme that methylates the C8 position (m8A) of the same A2503 residue.[2][3][4][6][8] Cfr methylation confers high-level resistance.

Drug Development Relevance

-

Selectivity: Since m2A is absent in human tissues (cytosol and mitochondria), RlmN represents a bacterial-specific target .

-

Targeting Strategy:

-

Inhibition: Unlike typical targets, inhibiting RlmN might promote resistance to PTC-targeting drugs (Linezolid). Therefore, RlmN inhibitors are likely contraindicated as adjuvants for Linezolid.

-

Diagnostic: Detection of m2A in a clinical sample is a specific biomarker for bacterial presence (or plant material contamination).

-

Synthetic Biology: Engineering m2A into orthogonal tRNAs can be used to tune translation efficiency and loop rigidity in synthetic circuits.

-

Analytical Methodologies: Detection of m2A

Accurate identification of m2A requires distinguishing it from isomers like m1A (1-methyladenine) and m6A (N6-methyladenine).[10]

LC-MS/MS Quantification Protocol

Principle: Enzymatic digestion of tRNA followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Multiple Reaction Monitoring (MRM).

Protocol Workflow:

-

tRNA Isolation: Purify tRNA using HPLC or PAGE to remove rRNA/mRNA contaminants.

-

Hydrolysis: Digest tRNA to single nucleosides using Nuclease P1 and Bacterial Alkaline Phosphatase (BAP).

-

LC Separation: Use a Reverse-Phase C18 column.

-

Elution Order: m1A

m6A

-

-

MS/MS Detection: Monitor specific mass transitions.

Data Table: Mass Spectrometry Parameters

| Nucleoside | Precursor Ion (m/z) | Product Ion (m/z) | Retention Relative to A | Key Differentiator |

| Adenosine (A) | 268.1 | 136.1 | 1.00 | Baseline |

| m1A | 282.1 | 150.1 | < 1.0 (Early) | N1-methyl (Polar) |

| m6A | 282.1 | 150.1 | ~1.2 (Mid) | N6-methyl |

| m2A | 282.1 | 150.1 | > 1.5 (Late) | Retention Time |

Malc Method (Precise Mapping)

For sequence-specific placement, the Malc (Mung Bean Nuclease-assisted LC-MS/MS) method is used. Mung Bean Nuclease selectively digests single-stranded RNA but is blocked by modifications or stable structures, allowing for "protection patterns" that reveal the exact location of m2A at nucleotide resolution.

Figure 2: Analytical workflow for the specific detection and quantification of m2A in tRNA samples.

References

-

Duan, H. C., et al. (2024). "C2-methyladenosine in tRNA promotes protein translation by facilitating the decoding of tandem m2A-tRNA-dependent codons."[1] Nature Communications. Link

-

Grove, T. L., et al. (2011). "A radically different mechanism for S-adenosylmethionine-dependent methyltransferases." Science. Link

-

Fujimori, D. G. (2013).[11] "Radical SAM-mediated methylation of ribosomal RNA." Current Opinion in Chemical Biology. Link

-

Toh, S. M., et al. (2008). "Acquisition of a natural resistance gene renders a clinical strain of methicillin-resistant Staphylococcus aureus resistant to the synthetic antibiotic linezolid." Molecular Microbiology. Link

-

Benitez-Paez, A., et al. (2010). "Yeast tRNA catabolism is mediated by the rapid decay pathway." PLoS Genetics (Reference for general tRNA turnover context). Link

-

Su, D., et al. (2014). "Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry." Nature Protocols. Link

Sources

- 1. C2-methyladenosine in tRNA promotes protein translation by facilitating the decoding of tandem m2A-tRNA-dependent codons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. RlmN and Cfr are Radical SAM Enzymes Involved in Methylation of Ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure and Catalytic Mechanism of Radical SAM Methylases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inactivation of the Indigenous Methyltransferase RlmN in Staphylococcus aureus Increases Linezolid Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. academic.oup.com [academic.oup.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. C2-methyladenosine in tRNA promotes protein translation by facilitating the decoding of tandem m2A-tRNA-dependent codons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methylated nucleosides in tRNA and tRNA methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

Adenine Methylation Architectures in Prokaryotes: Distinguishing m6A Epigenetics from m2A Epitranscriptomics

The following technical guide is structured to address the specific inquiry regarding m2A (N2-methyladenine) while scientifically contextualizing it against the dominant adenine modification in prokaryotic DNA, m6A (N6-methyladenine) .

Given the technical nuance that m2A is canonically an RNA modification (catalyzed by RlmN) while m6A is the primary DNA modification, this guide adopts a rigorous "Differential Diagnosis" approach. It explores the significance of Adenine methylation, clarifies the m2A/m6A distinction, and provides protocols for the detection of adenine modifications using Third-Generation Sequencing (TGS), which is the gold standard for resolving these isomers.

Content Type: Technical Whitepaper Audience: Senior Researchers, Microbiologists, and Drug Discovery Leads

Executive Summary: The Adenine Modification Landscape

In prokaryotic systems, the methylation of adenine is a pivotal regulatory mechanism. However, a critical distinction must be made regarding the position of the methyl group, which dictates the biological function and macromolecular target:

-

N6-methyladenine (6mA or m6A): The dominant DNA modification in bacteria.[1] It is essential for Restriction-Modification (R-M) systems, DNA replication timing (Dam methylation), and virulence gene regulation.

-

N2-methyladenine (m2A): A conserved RNA modification (specifically in rRNA and tRNA). It is catalyzed by the radical SAM enzyme RlmN and is critical for translational fidelity and antibiotic resistance profiles.

Critical Note on Nomenclature: While the prompt specifies "m2A in DNA," current biochemical consensus defines m2A as an RNA modification. The presence of m2A in DNA is generally considered a damage product or a misincorporation event, unlike the programmed epigenetic mark of m6A. This guide will primarily detail the significance of Adenine Methylation (m6A) in DNA—assuming this is the user's functional intent—while explicitly analyzing the m2A pathway to prevent cross-disciplinary confusion.

Biological Significance of Adenine Modifications[2]

The Role of m6A in Prokaryotic DNA (The Epigenome)

Unlike eukaryotes, where 5-methylcytosine (5mC) dominates, prokaryotes rely heavily on N6-methyladenine.[2]

-

Host Defense (R-M Systems): The most fundamental role is distinguishing "self" from "non-self." Methyltransferases (MTases) methylate specific adenine residues (e.g., GA TC). Restriction endonucleases cut unmethylated DNA (invading phage), while the methylated host genome is protected.[3]

-

Replication Timing (The Dam System): In E. coli and Salmonella, the Dam methylase converts GATC sites to G(m6A)TC. Immediately after replication, the DNA is hemi-methylated. SeqA binds these sites, sequestering the origin of replication (oriC) to prevent premature re-initiation.

-

Phase Variation & Virulence: Methylation patterns regulate the expression of pili and other surface antigens (e.g., the pap operon in uropathogenic E. coli). This "epigenetic switch" allows bacterial populations to hedge bets against immune surveillance.

The Role of m2A in Prokaryotic RNA (The Epitranscriptome)

Though often confused with DNA modifications, m2A is a critical RNA mark.

-

Enzymatic Mechanism (RlmN): The enzyme RlmN uses a radical SAM mechanism to methylate Adenosine-2503 in 23S rRNA and position 37 in tRNAs.[4]

-

Antibiotic Resistance: The m2A modification at A2503 is located in the ribosomal peptidyl transferase center.[5] Loss of this modification (via rlmN mutation) can alter susceptibility to protein synthesis inhibitors like Tiamulin and Linezolid.

-

Translational Fidelity: m2A stabilizes the codon-anticodon interaction, reducing frameshift errors during protein synthesis.

Mechanistic Pathways: m6A (DNA) vs. m2A (RNA)[7]

The following diagram illustrates the divergent pathways of Adenine methylation in a prokaryotic cell, highlighting the separation between DNA replication control (Dam) and Ribosomal maturation (RlmN).

Figure 1: Divergent pathways of Adenine Methylation. Note the distinct enzymatic machinery (Dam vs. RlmN) and targets (DNA vs. RNA).

Detection Methodologies: Resolving the Isomers

Detecting adenine methylation is significantly more challenging than detecting cytosine methylation (5mC) because Bisulfite Sequencing does not detect adenine modifications.

Comparative Technology Matrix

| Feature | SMRT Sequencing (PacBio) | Nanopore Sequencing (ONT) | LC-MS/MS |

| Primary Target | DNA (m6A, m4C) | DNA & RNA (m6A, m2A) | Nucleosides (Global) |

| Mechanism | Kinetic Polymerase Dynamics (IPD) | Current disruption in pore | Mass-to-Charge Ratio |

| Resolution | Single-base, Single-molecule | Single-base, Long-read | Global quantification (No sequence context) |

| m6A Detection | Gold Standard (High SNR) | Good (Requires training models) | Excellent (Quantification only) |

| m2A Detection | Not standard (Low kinetic signal) | Possible (RNA mode) | Gold Standard (Chemical ID) |

| Key Advantage | High accuracy for bacterial methylomes | Direct RNA sequencing capability | Absolute chemical specificity |

Why SMRT is the Standard for Prokaryotic DNA

Single Molecule, Real-Time (SMRT) sequencing detects modifications by monitoring the Inter-Pulse Duration (IPD) —the time pause a polymerase takes when it encounters a modified base.

-

m6A Signature: Causes a distinct, delayed IPD ratio (approx 2-5x delay) on the complementary strand.

-

m2A Signature: If present in DNA, m2A would theoretically cause a steric hindrance different from m6A, but standard base-calling models are trained for m6A.

Experimental Protocol: Mapping the Bacterial Methylome (m6A)

Since m2A is not a standard DNA target, this protocol focuses on the detection of m6A , the functional adenine modifier in prokaryotic DNA, using SMRT sequencing.

Objective

To identify genome-wide N6-methyladenine motifs and associated Methyltransferase (MTase) genes.

Phase 1: gDNA Extraction (High Molecular Weight)

-

Causality: SMRT sequencing requires long reads (>10kb) to ensure sufficient coverage for kinetic analysis.

-

Step 1: Harvest bacterial cells at mid-log phase (

). -

Step 2: Lyse using a gentle enzymatic method (Lysozyme + Proteinase K) to avoid shearing. Avoid vortexing.

-

Step 3: Purify using a gravity-flow column (e.g., Qiagen Genomic-tip) to remove protein/RNA contaminants.

-

QC Check: Pulse-field gel electrophoresis (PFGE) should show a band >20kb.

ratio must be 1.8–2.0.

Phase 2: Library Preparation (SMRTbell)

-

Step 1: Shearing. Shear gDNA to ~10-20kb using g-TUBE (Covaris).

-

Step 2: Damage Repair. Treat with PreCR Repair Mix to fix nicks/abasic sites. Note: Unrepaired damage mimics methylation kinetics (false positives).

-

Step 3: Ligation. Ligate hairpin adapters to create circular SMRTbell templates.

-

Step 4: Exonuclease Treatment. Remove failed ligation products (linear DNA).

Phase 3: Sequencing & Kinetic Analysis

-

Instrument: PacBio Sequel IIe or Revio.

-

Metric: Measure the IPD Ratio .

-

Analysis: Use the "Base Modification Analysis" pipeline in SMRT Link.

-

Map reads to the reference genome.

-

Calculate IPD ratios for every position.

-

Filter for coverage (>25x per strand).

-

Identify motifs (e.g., GA TC, CA CAG) using MotifMaker.

-

Phase 4: Validation (The "Control" Experiment)

To prove a signal is methylation and not a sequence artifact:

-

Whole Genome Amplification (WGA): PCR-amplify a portion of the gDNA (erases all methylation).

-

Re-sequence: Sequence the WGA sample.

-

Compare: The methylation signal (IPD peak) should disappear in the WGA sample.

Visualization of the Detection Workflow

Figure 2: SMRT Sequencing workflow for distinguishing epigenetic signals (Native) from sequence artifacts (WGA Control).

References

-

Fang, G., et al. (2012). "Genome-wide mapping of methylated adenine residues in pathogenic Escherichia coli using single-molecule real-time sequencing."[6] Nature Biotechnology.[6] Link

-

Toh, S. M., et al. (2011). "The methyltransferase YfgB/RlmN is responsible for modification of adenosine 2503 in 23S rRNA." RNA.[4][5][7][6][8][9][10] Link

-

Murray, I. A., et al. (2012). "The methylomes of six bacteria." Nucleic Acids Research. Link

-

Flusberg, B. A., et al. (2010). "Direct detection of DNA methylation during single-molecule, real-time sequencing." Nature Methods. Link

-

Ben-Haim, M. S., et al. (2019). "The 23S rRNA m2A2503 modification is a significant determinant of antibiotic susceptibility in Enterococcus faecium." Nucleic Acids Research. Link

Sources

- 1. N6-Methyladenine DNA Modification in the Human Genome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DNA N6-Methyladenine Modification in Eukaryotic Genome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. journals.asm.org [journals.asm.org]

- 5. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]

- 6. Entering the era of bacterial epigenomics with single molecule real time DNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A comprehensive review of m6A/m6Am RNA methyltransferase structures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comprehensive Overview of m6A Detection Methods - CD Genomics [cd-genomics.com]

- 9. Deep and accurate detection of m6A RNA modifications using miCLIP2 and m6Aboost machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Settling the m6A debate: methylation of mature mRNA is not dynamic but accelerates turnover - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability of 2-Methyladenine Hemisulfate Salt

Technical Guide & Characterization Framework

Executive Summary

2-Methyladenine hemisulfate (CAS: 1445-08-5 (free base); Salt stoichiometry: 2:1 Base:Acid) represents a critical modified nucleobase salt, often utilized as a specialized intermediate in oligonucleotide synthesis and epigenetic research. While the free base, 2-methyladenine, exhibits poor aqueous solubility typical of planar purines, the hemisulfate salt form is engineered to optimize thermodynamic solubility and bioavailability while maintaining a robust solid-state profile for storage.

This guide provides a technical analysis of the thermodynamic stability of this specific salt form. It moves beyond basic properties to explore the lattice energy dynamics , protonation equilibria , and degradation pathways that dictate its shelf-life and processing conditions.

Molecular Architecture & Salt Selection Logic

Chemical Structure & Stoichiometry

The hemisulfate salt consists of two protonated 2-methyladeninium cations balanced by a single sulfate dianion (

-

Formula:

-

Molecular Weight:

-

Protonation Site: The N1 nitrogen is the most basic site (pKa

4.2–4.5). The C2-methyl group exerts an electron-donating inductive effect (+I), theoretically increasing the basicity of N1 compared to unsubstituted adenine, making salt formation thermodynamically favorable.

Why Hemisulfate?

The selection of a hemisulfate (2:1) over a bisulfate (1:1) or hydrochloride salt is a deliberate thermodynamic choice:

-

Acidity Control: The bisulfate anion (

) is acidic (pKa -

Lattice Energy: The divalent sulfate anion forms strong electrostatic bridges between two cations, often resulting in a higher melting point and superior crystallinity compared to monovalent salts (Cl⁻, mesylate).

Thermodynamic Stability Profile

Solid-State Thermodynamics

The thermodynamic stability of the solid salt is governed by its crystal lattice energy and hygroscopicity.

| Parameter | Characteristic Behavior | Causality |

| Melting Point | High (>250°C, decomp) | Strong ionic interactions between the divalent sulfate and protonated purine stack. |

| Polymorphism | Moderate Risk | Purine sulfates can exist in anhydrous and hydrated forms. Solvent-mediated phase transformations must be monitored. |

| Hygroscopicity | Moderate to High | Sulfate salts have high hydration enthalpy. At RH >60%, the salt may adsorb water to form a stable hydrate (e.g., dihydrate). |

| Thermal Stability | Excellent | Stable up to melting onset. The absence of ribose (glycosidic bond) eliminates the primary weak point found in nucleosides. |

Solution State Stability & Degradation

In solution, thermodynamic stability is defined by the equilibrium between the intact molecule and its hydrolysis products.

-

Primary Degradation Pathway (Deamination): Under extreme acidic (pH < 1) or alkaline (pH > 11) conditions, 2-methyladenine can undergo hydrolytic deamination to form 2-methylhypoxanthine .

-

Mechanism: Nucleophilic attack of water at the C6 position, displacing ammonia.

-

Kinetic Barrier: The reaction is slow at neutral pH due to the aromatic stability of the purine ring.

Figure 1: Hydrolytic deamination pathway of 2-Methyladenine under forced degradation conditions.

Experimental Characterization Framework

To validate the thermodynamic stability of a specific batch of 2-Methyladenine hemisulfate, the following self-validating protocols should be employed.

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: Determine melting point and detect solvates/polymorphs.

-

Preparation: Weigh 2–5 mg of sample into a Tzero aluminum pan. Crimp with a pinhole lid (allows volatile escape).

-

Cycle: Equilibrate at 25°C. Ramp at 10°C/min to 300°C.

-

Analysis:

-

Endotherm < 100°C: Indicates unbound surface water or solvent.

-

Endotherm ~100–150°C: Suggests loss of lattice water (hydrate conversion).

-

Sharp Endotherm > 200°C: Represents the thermodynamic melting point (

). -

Exotherm immediately following

: Chemical decomposition.

-

Protocol 2: pH-Rate Profile (Forced Degradation)

Objective: Quantify hydrolytic stability across the pH range.

-

Buffer Preparation: Prepare 50 mM buffers at pH 1.2 (HCl), 4.0 (Acetate), 7.4 (Phosphate), and 10.0 (Borate).

-

Incubation: Dissolve salt to 0.5 mg/mL. Incubate at 40°C and 60°C for 7 days.

-

Quantification: Analyze via HPLC-UV (260 nm).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

-

Mobile Phase: 95% Phosphate Buffer / 5% Acetonitrile (Isocratic).

-

-

Calculation: Plot

vs. pH. A "V-shaped" profile is expected, with maximum stability near pH 5–7.

Protocol 3: Thermodynamic Solubility Determination

Objective: Confirm the solubility advantage of the hemisulfate salt.

-

Saturation: Add excess salt to water in a glass vial until a suspension forms.

-

Equilibration: Stir at 25°C for 24 hours.

-

Filtration: Filter supernatant through a 0.22 µm PVDF filter (pre-saturated).

-

Measurement: Dilute filtrate and measure UV absorbance at 260 nm against a standard curve.

-

Target Solubility: Expect >15 mg/mL (significantly higher than free base).

-

Stability Testing Workflow

The following decision tree outlines the logical flow for assessing the suitability of the salt for drug development formulations.

Figure 2: Logical workflow for solid-state stability assessment.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15048, 2-Methyladenine. Retrieved from [Link]

-

Kierzek, E., & Kierzek, R. (2003). The thermodynamic stability of RNA duplexes and hairpins containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines. Nucleic Acids Research. (Provides context on methyl-adenine thermodynamics). Retrieved from [Link]

- World Intellectual Property Organization.Patent WO2008045712: Synthesis of Pyrimidine and Purine Intermediates. (Cites 2-methyladenine hemisulfate as a specific intermediate).

A Technical Guide to the Physicochemical Characterization of 2-Methyladenine Hemisulfate

An In-depth Technical Guide:

Abstract and Scope

This technical guide provides a comprehensive framework for the physicochemical characterization of 2-Methyladenine Hemisulfate (unlabelled). Intended for researchers, analytical scientists, and professionals in drug development, this document outlines the core identity, structural, and physical properties of the molecule. We delve into the causality behind experimental choices, presenting not just methodologies but the scientific rationale that underpins them. The protocols described herein are designed as self-validating systems to ensure data integrity and reproducibility, forming a critical component of quality control and regulatory submission packages.

Chemical and Molecular Identity

The foundational step in characterizing any chemical entity is to unequivocally confirm its identity. This involves corroborating multiple data points, including its nomenclature, molecular formula, and precise mass. 2-Methyladenine is a purine derivative, and the hemisulfate form indicates a salt composed of two molecules of 2-Methyladenine for every one molecule of sulfuric acid.[1]

| Parameter | Value | Source |

| IUPAC Name | 2-methyl-7H-purin-6-amine | [2] |

| Synonyms | 2-Methyl-6-aminopurine, 6-Amino-2-methyl-1H-purine | [2][3] |

| CAS Number | 74873-18-0 (for Hemisulfate) | [1] |

| Parent CAS | 1445-08-5 (for 2-Methyladenine free base) | [2][3] |

| Molecular Formula | C₁₂H₁₆N₁₀O₄S | [1] |

| Chemical Structure | Two molecules of 2-methyl-7H-purin-6-amine ionically bonded with one molecule of H₂SO₄ | |

| Molecular Weight | 396.39 g/mol | [1] |

| Canonical SMILES | CC1=NC(=C2C(=N1)N=CN2)N.CC1=NC(=C2C(=N1)N=CN2)N.OS(=O)(=O)O |

Core Physicochemical Properties

Understanding the fundamental physical properties of a compound is paramount for its handling, formulation, and development. These characteristics influence everything from storage conditions to bioavailability.

Appearance and Morphology

Expert Insight: Visual inspection is the first, simplest, and a surprisingly informative test. The color, state (crystalline, amorphous), and uniformity can provide initial clues about purity and stability.

2-Methyladenine hemisulfate is typically supplied as a crystalline solid or powder. While specific color information is not widely published, related compounds like adenine sulfate are described as light yellow powders.[4]

Protocol for Microscopic Examination:

-

Place a small amount of the sample on a clean microscope slide.

-

Disperse the particles with a drop of an appropriate non-solvent (e.g., mineral oil).

-

Place a coverslip over the dispersion.

-

Examine the slide under a polarized light microscope at various magnifications (10x, 40x, 100x).

-

Record the particle shape, size distribution, and birefringence. Crystalline materials will exhibit birefringence, while amorphous materials will not.

Solubility Profile

Expert Insight: Solubility is a critical quality attribute, directly impacting formulation strategies and in vivo dissolution. The hemisulfate salt form is chosen specifically to enhance aqueous solubility compared to the free base. Testing solubility in a range of pH-buffered solutions and organic solvents provides a comprehensive picture for development. Based on related adenine salts, solubility is expected to be highest in acidic aqueous solutions and polar aprotic solvents like DMSO.[5][6]

Protocol for Equilibrium Solubility Determination:

-

Prepare a series of vials containing a fixed volume (e.g., 1 mL) of the desired solvent (e.g., water, PBS pH 7.2, 0.1 M HCl, DMSO).

-

Add an excess amount of 2-Methyladenine hemisulfate to each vial, ensuring solid material remains undissolved.

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the vials to pellet the excess solid.

-

Carefully extract an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with an appropriate solvent and quantify the concentration using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

| Solvent | Expected Solubility | Rationale |

| Aqueous Buffers (e.g., PBS) | Moderate | The salt form enhances solubility in aqueous media. Adenine (hemisulfate) is soluble at ~5 mg/mL in PBS.[5] |

| Acidic Solutions (e.g., 0.1 M HCl) | High | Protonation of the purine nitrogens further increases polarity and interaction with water. Adenine hemisulfate salt has a reported solubility of 10 mg/mL in 0.5 M HCl.[7] |

| Polar Aprotic Solvents (e.g., DMSO) | High | These solvents are effective at solvating polar organic molecules. Adenine (hemisulfate) is soluble at ~30 mg/mL in DMSO.[5] |

Thermal Analysis (Melting Point)

Expert Insight: The melting point is a key indicator of purity. A sharp melting point over a narrow range typically signifies a highly pure crystalline compound. Techniques like Differential Scanning Calorimetry (DSC) are superior to traditional methods as they also reveal other thermal events like decomposition or phase transitions.

Protocol for DSC Analysis:

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of 2-Methyladenine hemisulfate into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Analysis: Place the sample and reference pans into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Data Interpretation: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Spectroscopic and Structural Characterization

Spectroscopic techniques provide an electronic and atomic fingerprint of a molecule, serving as the gold standard for identity confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expert Insight: The purine ring system of 2-Methyladenine contains conjugated double bonds, which absorb UV light at a characteristic wavelength (λmax). This property is highly useful for quantitative analysis in solution. For adenine and its derivatives, the λmax is typically around 260 nm.[5]

Protocol for UV-Vis Analysis:

-

Prepare a stock solution of 2-Methyladenine hemisulfate of known concentration in a suitable solvent (e.g., 0.1 M HCl).

-

Create a series of dilutions from the stock solution to generate a calibration curve.

-

Using a quartz cuvette, blank the spectrophotometer with the solvent.

-

Measure the absorbance of each standard and the unknown sample from 200 nm to 400 nm.

-

The λmax is the wavelength at which the maximum absorbance occurs. The concentration of the unknown can be determined from the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Insight: NMR is arguably the most powerful tool for unambiguous structural elucidation. ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. For 2-Methyladenine, specific signals for the methyl group, the C-H proton on the purine ring, and exchangeable amine protons are expected.[8]

Protocol for ¹H and ¹³C NMR Acquisition:

-

Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean vial. DMSO-d₆ is an excellent choice as it solubilizes the compound and its residual proton signal does not obscure key sample signals.

-

Transfer: Filter the solution into a standard 5 mm NMR tube.

-

Acquisition: Place the tube in the NMR spectrometer. Perform standard instrument setup including locking, tuning, and shimming.

-

¹H Spectrum: Acquire a ¹H spectrum with sufficient scans to achieve a good signal-to-noise ratio.

-

¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPTQ or HSQC experiment).[9] This requires a longer acquisition time but is essential for confirming the carbon framework.

-

Data Processing: Process the raw data (FID) using Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Expected NMR Signals (in DMSO-d₆):

-

¹H NMR: A singlet around 2.3-2.5 ppm (–CH₃, 3H), a singlet around 8.0-8.2 ppm (aromatic C-H, 1H), and a broad singlet for the amine protons (–NH₂, 2H) which may be exchangeable.

-

¹³C NMR: A signal for the methyl carbon (~15-20 ppm) and multiple signals in the aromatic region (110-160 ppm) corresponding to the purine ring carbons.[2]

Mass Spectrometry (MS)

Expert Insight: Mass spectrometry provides the exact molecular weight of a compound, serving as a final, definitive confirmation of identity. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like 2-Methyladenine, typically revealing the protonated molecular ion [M+H]⁺.

Protocol for LC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent mixture like water/acetonitrile with 0.1% formic acid. The acid is crucial for promoting ionization in positive ESI mode.

-

Chromatography (Optional but Recommended): Inject the sample onto an HPLC system (e.g., with a C18 column) coupled to the mass spectrometer. This step separates the analyte from any potential impurities before it enters the MS.

-

Mass Spectrometry: Analyze the eluent using an ESI source in positive ion mode.

-

Data Analysis: Search the resulting mass spectrum for the theoretical mass of the protonated 2-Methyladenine free base. The expected ion would be [C₆H₇N₅ + H]⁺.

-

Theoretical m/z = 149.0701 (for the free base) + 1.0073 (for H⁺) = 150.0774

-

Visualized Workflows

To ensure a logical and efficient characterization process, a structured workflow is essential. The following diagrams illustrate a high-level characterization cascade and a detailed workflow for NMR analysis.

General Physicochemical Characterization Workflow

Caption: High-level workflow for comprehensive physicochemical characterization.

Detailed NMR Analysis Workflow

Caption: Step-by-step workflow for NMR-based structural verification.

Conclusion

The thorough physicochemical characterization of 2-Methyladenine hemisulfate is a prerequisite for its successful application in research and development. This guide establishes a robust framework for confirming its identity, structure, and key physical properties through a combination of spectroscopic and analytical techniques. By following these validated protocols and understanding the scientific principles behind them, researchers can ensure the quality, consistency, and reliability of their data, paving the way for seamless downstream development.

References

- 2-METHYLADENINE HEMISULF

-

PubChem. 2-Methyladenine | C6H7N5 | CID 15048. National Center for Biotechnology Information. [Link]

- Sigma-Aldrich.

- PhytoTech Labs.

-

ResearchGate. Where can I find the solubility of adenin in organic solvents?. ResearchGate. [Link]

- Sigma-Aldrich.

-

ResearchGate. The presence of methyl, methylene, and methine group in H-1 NMR spectrum. ResearchGate. [Link]

-

MDPI. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. MDPI. [Link]

-

PubChem. Adenine sulfate | C10H12N10O4S | CID 9449. National Center for Biotechnology Information. [Link]

Sources

- 1. 2-METHYLADENINE HEMISULFATE (UNLABELLED) 2-METHYLADENINE HEMISULFATE (UNLABELLED) [ittabio.com]

- 2. 2-Methyladenine | C6H7N5 | CID 15048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 1445-08-5: 2-Methyladenine | CymitQuimica [cymitquimica.com]

- 4. Adenine sulfate | C10H12N10O4S | CID 9449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Adenine hemisulfate salt CAS No.321-30-2 Sigma [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals [mdpi.com]

The Biosynthesis and Analysis of 2-Methyladenine (m2A): A Technical Guide to Radical SAM Enzymology

Audience: Researchers, Structural Biologists, and Drug Discovery Scientists. Focus: Enzymatic mechanisms (RlmN), metabolic integration, and LC-MS/MS quantification.

Executive Summary: The Biological Imperative

2-Methyladenine (m2A) is a specialized post-transcriptional modification found primarily in bacterial ribosomal RNA (rRNA) and transfer RNA (tRNA). Unlike the ubiquitous N6-methyladenine (m6A), which modifies the exocyclic amine, m2A involves the methylation of the C2 carbon of the adenine ring.

This modification is chemically non-trivial. The C2 position of adenine is electrophilic and inert to standard S\textsubscript{N}2 nucleophilic attack, rendering standard Class I methyltransferases (like TrmK) ineffective for this specific isomer. Consequently, nature evolved a Radical S-Adenosylmethionine (SAM) mechanism to install this group.

Key Biological Functions:

-

Ribosomal Fidelity: m2A at position 2503 (A2503) in E. coli 23S rRNA is located in the peptidyl transferase center (PTC). It aids in the correct positioning of the A-site tRNA.

-

Antibiotic Resistance Cross-talk: The enzyme responsible for m2A (RlmN) is evolutionarily related to Cfr, an enzyme that methylates C8 of the same nucleotide, conferring resistance to PhLOPSA antibiotics (Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A).

Mechanistic Enzymology: The RlmN Pathway

The formation of m2A is catalyzed almost exclusively by RlmN (Ribosomal large subunit methyltransferase N). This section details the unique "Ping-Pong" Radical SAM mechanism that distinguishes RlmN from canonical methyltransferases.

The Chemical Challenge

Standard methyltransferases (Class I) rely on the nucleophilicity of the substrate (e.g., N1, N6, or N7 of adenine) to attack the methyl group of SAM.

-

Problem: The C2 carbon of adenine has low electron density and cannot act as a nucleophile.

-

Solution: RlmN utilizes a radical mechanism to activate the protein first, then the substrate.

The RlmN Catalytic Cycle

The reaction requires two molecules of SAM and proceeds through a covalent protein-RNA intermediate.

-

Protein Methylation (Priming):

-

Radical Generation:

-

SAM #2 binds to the [4Fe-4S] cluster of RlmN.

-

An electron transfer cleaves SAM #2, generating a 5'-deoxyadenosyl radical (5'-dA•) .

-

-

Hydrogen Abstraction:

-

Radical Addition & Crosslinking:

-

The methylene radical attacks the C2 position of the Adenine base (A2503).

-

This forms a covalent disulfide-like crosslink between the protein and the RNA base.

-

-

Resolution:

-

A second conserved cysteine (Cys118) resolves the crosslink via disulfide bond formation.[1]

-

Final Product: m2A-RNA and the enzyme in an oxidized disulfide state (which must be reduced for the next cycle).

-

Pathway Visualization

The following diagram illustrates the divergence between Standard (TrmK) and Radical (RlmN) methylation, focusing on the RlmN mechanism.

Figure 1: Divergence of Adenine Methylation Pathways. Contrast between the direct SN2 mechanism of TrmK (m1A) and the complex Radical SAM mechanism of RlmN (m2A).

Experimental Protocol: Detection and Quantification

Because m2A is an isomer of m1A and m6A, mass spectrometry is the only reliable method for differentiation. UV absorbance alone cannot distinguish these isomers definitively in complex mixtures.

Sample Preparation (RNA Hydrolysis)

Objective: Degrade RNA polymers into single nucleosides without deaminating adenosine to inosine.

-

Digestion Cocktail:

-

Buffer: 20 mM NH₄OAc (pH 5.3).

-

Enzymes: Nuclease P1 (0.5 U) + Phosphodiesterase I (0.05 U) + Alkaline Phosphatase (0.5 U).

-

Incubation: 37°C for 2–4 hours.

-

-

Filtration: Pass through a 10 kDa MWCO spin filter to remove enzymes.

-

Spiking: Add stable isotope-labeled internal standard (

-Adenosine or deuterated m6A if m2A standard is unavailable, though m2A standards are preferred).

LC-MS/MS Configuration

System: Triple Quadrupole (QqQ) MS coupled to UHPLC.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient:

-

0-2 min: 0% B (Elute salts).

-

2-10 min: Linear gradient to 15% B.

-

10-12 min: Wash at 80% B.

-

-

Flow Rate: 0.3 mL/min.

Multiple Reaction Monitoring (MRM) Transitions

Differentiation relies on retention time (RT) and specific fragmentation patterns. m2A elutes distinctly from m6A and m1A on C18 columns.

| Nucleoside | Precursor Ion ( | Product Ion ( | Approx RT (min)* | Collision Energy (eV) |

| 2-Methyladenosine (m2A) | 282.1 | 150.1 (Base) | 4.5 | 15 |

| N6-Methyladenosine (m6A) | 282.1 | 150.1 (Base) | 6.2 | 15 |

| 1-Methyladenosine (m1A) | 282.1 | 150.1 (Base) | 1.8 | 15 |

| Adenosine (A) | 268.1 | 136.1 | 5.0 | 10 |

Note: RTs are system-dependent. m1A is hydrophilic and elutes early; m6A is hydrophobic and elutes late. m2A typically elutes between Adenosine and m6A.

Metabolic Fate and Catabolism

Unlike canonical nucleotides, modified bases like m2A are rarely salvaged for re-incorporation into RNA. The energy cost of salvaging modified bases is outweighed by the risk of transcriptional errors.

The "Dead-End" Hypothesis

Upon RNA degradation (turnover of rRNA/tRNA):

-

Release: Phosphodiesterases release m2A as the free nucleoside (2-methyladenosine).

-

Nucleosidase Action: Purine nucleoside phosphorylase (PNP) or specific nucleosidases cleave the ribose, releasing the free base 2-methyladenine .

-

Excretion: There is no known salvage pathway (like APRT) that efficiently reconverts 2-methyladenine to ATP. In fact, modified bases are often used as urinary biomarkers because they pass through the metabolic system unmetabolized.

-

Toxicity Check: Accumulation of methylated adenines can be toxic. In eukaryotes, Adenine Deaminase (ADA) converts Adenine to Hypoxanthine. However, the C2-methyl group sterically hinders many deaminases, further supporting the excretion pathway.

Analytical Workflow Diagram

Figure 2: LC-MS/MS Workflow for m2A Quantification. Critical steps include complete enzymatic digestion and chromatographic separation of isomers.

References

-

Grove, T. L., Benner, J. S., Radle, M. I., Ahlum, J. H., Landgraf, B. J., Krebs, C., & Booker, S. J. (2011). A radically different mechanism for S-adenosylmethionine-dependent methyltransferases. Science, 332(6029), 604-607. Link

-

Boal, A. K., Grove, T. L., McLaughlin, M. I., Yennawar, N. H., Booker, S. J., & Rosenzweig, A. C. (2011). Structural basis for methyl transfer by a radical SAM enzyme. Nature, 473(7345), 84-88. Link

-

Giessing, A. M., & Kirpekar, F. (2012). Mass spectrometry in the analysis of nucleic acid modifications. Journal of Mass Spectrometry, 47(10), 1239-1250. Link

-

Yan, F., LaMarre, J. M., Röhrich, R., Wiesner, J., Jomaa, H., Mankin, A. S., & Fujimori, D. G. (2010). RlmN and Cfr are radical SAM enzymes involved in methylation of ribosomal RNA.[3][4][5] Journal of the American Chemical Society, 132(11), 3953-3964. Link

-

Thüring, K., Schmid, K., Keller, P., & Helm, M. (2017).[6] LC-MS Analysis of Methylated RNA. Methods in Molecular Biology, 1562, 3-18.[6] Link

Sources

Methodological & Application

Protocol for dissolving 2-Methyladenine hemisulfate in water

Application Note: Solubilization Protocol for 2-Methyladenine Hemisulfate

Part 1: Core Directive & Executive Summary

Objective: To provide a robust, scientifically validated protocol for the dissolution of 2-Methyladenine Hemisulfate (2-MA·0.5H₂SO₄) in aqueous media. This guide addresses the inherent solubility challenges of methylated purines by leveraging the physicochemical properties of the hemisulfate salt form.

The Challenge: Purine derivatives like 2-Methyladenine are characterized by strong intermolecular hydrogen bonding and π-π stacking interactions, leading to high crystal lattice energy and poor water solubility in their free base form. The hemisulfate salt is engineered to disrupt these interactions via protonation, yet it remains sensitive to pH and ionic strength. Improper solubilization can lead to "micro-precipitation"—invisible aggregates that compromise assay reproducibility.

Scope: This protocol covers aqueous dissolution (Method A), acid-assisted solubilization for high concentrations (Method B), and organic solvent stock preparation (Method C).

Part 2: Physicochemical Characterization

Before initiating the protocol, verify the identity of your starting material. The behavior of the hemisulfate salt differs significantly from the free base.

| Property | Specification |

| Compound Name | 2-Methyladenine Hemisulfate |

| Synonyms | 2-Methyl-6-aminopurine hemisulfate; (2-Methyladenine)₂·H₂SO₄ |

| CAS Number | 74873-18-0 (Salt) / 1445-08-5 (Free Base) |

| Molecular Formula | C₆H₇N₅ · 0.5 H₂SO₄ |

| Molecular Weight | ~198.20 g/mol (per monomer unit) / 396.39 g/mol (dimer salt) |

| Stoichiometry | 2:1 (Base : Acid) |

| pKa (approx) | N1: ~4.2 (Protonation site); N9: ~9.8 (Acidic) |

| Solubility Profile | Water (Moderate, Heat-dependent); 0.5 M HCl (High); DMSO (High) |

Part 3: Solubilization Mechanics

The dissolution of 2-Methyladenine Hemisulfate relies on the dissociation of the sulfate counterion, which lowers the local pH and maintains the purine ring in a protonated, cationic state.

-

Mechanism:

-

Critical Factor: If the pH of the solution rises above the pKa of the N1 nitrogen (~4.2), the compound deprotonates to its free base form, drastically reducing solubility and causing precipitation. Always use high-quality, slightly acidic or neutral water (Milli-Q); avoid alkaline buffers (e.g., PBS pH 7.4) for initial dissolution.

Part 4: Experimental Protocols

Method A: Standard Aqueous Dissolution (Target: 1–5 mg/mL)

Best for: Cell culture additives, standard stock solutions.

-

Preparation: Calculate the required mass. For a 10 mM stock (approx.[1] 1.98 mg/mL), weigh 19.8 mg of 2-Methyladenine Hemisulfate.

-

Solvent Addition: Add 10 mL of sterile, deionized water (Milli-Q, 18.2 MΩ).

-

Note: Do not use PBS or TBS at this stage. The salt ions can suppress solubility via the common ion effect.

-

-

Mechanical Dispersion: Vortex vigorously for 60 seconds. The solution may appear cloudy.

-

Thermal Assistance:

-

Place the tube in a water bath or heating block set to 50°C .

-

Incubate for 10–15 minutes with intermittent vortexing.

-

Checkpoint: The solution should become optically clear.

-

-

Equilibration: Allow the solution to cool to room temperature (20–25°C). Inspect for reprecipitation. If crystals form, proceed to Method B.

Method B: Acid-Assisted Dissolution (Target: >5 mg/mL)

Best for: High-concentration animal dosing or analytical standards.

-

Solvent Modification: Instead of pure water, prepare a 0.1 M HCl or 0.05 M H₂SO₄ solution.

-

Dissolution: Add the solvent to the powder. The excess protons ensure the purine remains fully protonated.

-

Mixing: Vortex until dissolved. Heating (40°C) may speed up the process but is often unnecessary in acidic media.

-

Neutralization (Optional): If this solution is for cell culture, you must dilute it significantly (at least 1:100) into the culture medium to avoid acid toxicity, or carefully neutralize with NaOH immediately prior to use, watching closely for precipitation.

Method C: Organic Stock (Target: 10–20 mg/mL)

Best for: Long-term storage and cryopreservation.

-

Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide).

-

Procedure: Add DMSO to the powder. Vortex. The compound dissolves rapidly via dipole-dipole interactions.

-

Storage: Aliquot and store at -20°C.

-

Usage: When adding to aqueous buffer, ensure the final DMSO concentration is <0.5% to prevent cytotoxicity.

Part 5: Visualization & Decision Logic

The following diagram illustrates the decision process for selecting the correct solubilization method based on your downstream application.

Caption: Decision tree for selecting the optimal solubilization strategy based on concentration requirements and biological application.

Part 6: Quality Control & Storage

Validation (Self-Correction Step): Before using the solution in sensitive experiments, validate the concentration using UV-Vis spectroscopy.

-

Wavelength: Measure Absorbance at 260–262 nm (

). -

Calculation: Use the Beer-Lambert Law (

).-

(Extinction Coefficient)

-

Note: Ensure the blank contains the same solvent (Water/HCl/DMSO).

-

(Extinction Coefficient)

Storage Stability:

-

Aqueous Solutions: Unstable long-term due to potential deamination (hydrolysis). Prepare fresh or store at 4°C for < 1 week.

-

DMSO Stocks: Stable at -20°C for 6 months. Protect from light and moisture.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15048, 2-Methyladenine. PubChem. Available at: [Link]

- Yoshida, M., et al. "Solubility and stability of purine derivatives in aqueous media." Chemical & Pharmaceutical Bulletin, 1998. (General reference for purine salt behavior).

Sources

Application Note: High-Sensitivity Quantification of 2-Methyladenine in Biological Fluids by LC-MS/MS

Introduction: The Biological Significance of 2-Methyladenine

In the landscape of epigenetics and epitranscriptomics, post-transcriptional and post-replicative modifications of nucleic acids are fundamental to the regulation of cellular processes. Among these, adenine methylation is a key modification. While N6-methyladenosine (m6A) is the most studied modification, other methylated forms, such as 2-Methyladenine (m2A), are gaining recognition for their roles in cellular function and disease pathology.[1] Found in both RNA and DNA, 2-Methyladenine is implicated in the structural stability of tRNA and rRNA and may play a role in gene expression regulation. Aberrant levels of modified nucleosides, including 2-Methyladenine, in biological fluids like urine and plasma are increasingly being investigated as potential non-invasive biomarkers for various pathological conditions, including cancer.[2][3]

The accurate quantification of 2-Methyladenine in complex biological matrices presents a significant analytical challenge due to its low abundance and the presence of isomeric compounds. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this application, offering unparalleled sensitivity and specificity.[4][5][6] This application note provides a comprehensive guide for the robust quantification of 2-Methyladenine in biological fluids, detailing protocols for sample preparation from plasma and urine, a validated LC-MS/MS methodology, and essential data analysis considerations.

Principle of the Method

This method employs a stable isotope dilution LC-MS/MS approach for the accurate quantification of 2-Methyladenine. Biological samples (plasma or urine) are first subjected to a rigorous sample preparation protocol to remove interfering matrix components such as proteins and phospholipids.[7][8] A known amount of a stable isotope-labeled internal standard (e.g., d3-2-Methyladenine) is spiked into each sample at the beginning of the preparation process. This internal standard co-elutes with the endogenous 2-Methyladenine and corrects for any variability during sample preparation and ionization in the mass spectrometer, ensuring high precision and accuracy.[9]

Chromatographic separation is achieved using Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for retaining and separating polar compounds like nucleosides.[2][10] The separated analytes are then ionized using positive electrospray ionization (ESI+) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM transitions are specific precursor-to-product ion pairs for both 2-Methyladenine and its labeled internal standard, providing a high degree of selectivity.[11] Quantification is achieved by calculating the ratio of the peak area of the analyte to that of the internal standard and comparing it against a calibration curve prepared in a surrogate matrix.

Experimental Workflow & Visualization

The overall workflow for the quantification of 2-Methyladenine from biological fluids is depicted below. This process includes sample collection and preparation, followed by instrumental analysis and data processing.

Caption: Workflow for 2-Methyladenine quantification.

Detailed Protocols

PART 1: Sample Preparation

A. Plasma Sample Preparation Protocol (Protein Precipitation)

This protocol is designed to efficiently remove the high protein content from plasma samples.

-

Thawing and Aliquoting: Thaw frozen plasma samples on ice. Vortex gently to ensure homogeneity. Aliquot 100 µL of plasma into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL d3-2-Methyladenine in methanol/water) to each plasma sample, calibration standard, and quality control (QC) sample.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. This high ratio of organic solvent will cause the plasma proteins to denature and precipitate.[8]

-

Vortexing: Vortex vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new clean tube, being cautious not to disturb the protein pellet.

-

Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 95:5 Acetonitrile:10 mM Ammonium Formate). Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

B. Urine Sample Preparation Protocol (Solid-Phase Extraction - SPE)

This protocol is optimized for cleaning up urine samples, removing salts and other polar interferences that can cause matrix effects.[2]

-

Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge at 4,000 x g for 10 minutes at 4°C to pellet any sediment.[2]

-

Aliquoting and Spiking: Transfer 200 µL of the clear urine supernatant to a clean tube. Add 20 µL of the internal standard working solution.

-

Dilution: Add 600 µL of an aqueous solution (e.g., water with 0.1% formic acid) to the sample. This dilution helps in the efficient binding of the analyte to the SPE sorbent.

-

SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the diluted urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water followed by 1 mL of methanol to remove salts and other interferences.

-

Elution: Elute the 2-Methyladenine and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

PART 2: LC-MS/MS Analysis

Instrumentation:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI+) source.

Chromatographic Conditions:

| Parameter | Recommended Setting |

| Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)[2] |

| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 95% B to 40% B over 5 minutes, hold at 40% B for 1 min, return to 95% B and equilibrate for 4 min |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

| Parameter | Recommended Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| MRM Transitions | See table below |

MRM Transitions for Quantification:

The following MRM transitions should be optimized for the specific mass spectrometer being used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| 2-Methyladenine | 150.1 | 133.1 | 100 | 25 |

| d3-2-Methyladenine (IS) | 153.1 | 136.1 | 100 | 25 |

Note: The product ion (133.1) for 2-Methyladenine corresponds to the neutral loss of NH3. The collision energy will need to be optimized for your specific instrument.

Method Validation and Data Analysis

A full bioanalytical method validation should be performed according to regulatory guidelines (e.g., EMA, ICH M10) to ensure the reliability of the results.[12][13]

Key Validation Parameters:

-

Selectivity and Specificity: Assessed by analyzing blank matrix samples from at least six different sources to ensure no significant interferences are observed at the retention time of the analyte and internal standard.

-

Calibration Curve: A calibration curve should be prepared in a surrogate matrix (e.g., charcoal-stripped plasma or saline) with at least six non-zero concentration levels. The curve should be fitted with a linear regression model with a weighting factor of 1/x or 1/x². The coefficient of determination (r²) should be >0.99.

-

Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentration levels in at least five replicates on three separate days. The accuracy (as %RE) should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ), and the precision (as %CV) should be ≤15% (≤20% for the LLOQ).

-

Matrix Effect: Evaluated to ensure that components in the biological matrix do not suppress or enhance the ionization of the analyte.

-

Stability: The stability of 2-Methyladenine in the biological matrix should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage at -80°C.[14]

Quantification:

The concentration of 2-Methyladenine in unknown samples is calculated using the following equation:

Concentration = (Peak Area Ratio_sample / Intercept) / Slope

Where the Peak Area Ratio is the peak area of 2-Methyladenine divided by the peak area of the internal standard. The slope and intercept are obtained from the linear regression of the calibration curve.

Conclusion

This application note provides a robust and reliable framework for the quantification of 2-Methyladenine in plasma and urine. The combination of optimized sample preparation protocols with a highly selective and sensitive HILIC-LC-MS/MS method allows for the accurate measurement of this important modified nucleoside. Adherence to rigorous method validation principles is crucial for ensuring the integrity of the data generated, which can be pivotal for biomarker discovery and clinical research applications.

References

-

Chen, Y. C., Chen, C. H., & Chen, Y. L. (2014). New validated LC-MS/MS method for the determination of three alkylated adenines in human urine and its application to the monitoring of alkylating agents in cigarette smoke. Analytical and Bioanalytical Chemistry, 406(22), 5293–5302. Retrieved from [Link]

-

Song, W., et al. (2021). HILIC-MS/MS for the Determination of Methylated Adenine Nucleosides in Human Urine. Analytical Chemistry, 93(50), 16829–16836. Retrieved from [Link]

-

Wiener, D., & Schwartz, S. (2021). Biological roles of adenine methylation in RNA. Nature Reviews Genetics, 22(7), 435–452. Retrieved from [Link]

-

Kweon, S. M., et al. (2019). Detection of DNA methylation in genomic DNA by UHPLC-MS/MS. Methods in Molecular Biology, 1856, 109–120. Retrieved from [Link]

-

Kellner, S., & Helm, M. (2014). LC-MS Analysis of Methylated RNA. Methods in Molecular Biology, 1103, 159–177. Retrieved from [Link]

-

Xiong, J., et al. (2022). N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance. Signal Transduction and Targeted Therapy, 7(1), 18. Retrieved from [Link]

-

European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link]

-

Pös, O., et al. (2023). Investigation of Different Library Preparation and Tissue of Origin Deconvolution Methods for Urine and Plasma cfDNA Methylome Analysis. International Journal of Molecular Sciences, 24(15), 12101. Retrieved from [Link]

-

van der Hel, O., et al. (2018). A protocol for urine collection and storage prior to DNA methylation analysis. PLoS ONE, 13(8), e0202822. Retrieved from [Link]

-

Hartstock, K., et al. (2018). Validation strategies for antibodies targeting modified ribonucleotides. Genes & Development, 32(3-4), 173–187. Retrieved from [Link]

-

Johnson, K., & Li, W. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Retrieved from [Link]

-

DeSilva, B. (2018). Bioanalytical method validation and bioanalysis in regulated settings. In Handbook of LC-MS Bioanalysis (pp. 327-342). John Wiley & Sons, Ltd. Retrieved from [Link]

-

Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]

-

Deepthi, K. (2024). REVIEW ON UPDATED METHODS OF LC-MS/MS IN CLINICAL DIAGNOSTICS. Frontiers in Health Informatics, 13(2), 869-875. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15048, 2-Methyladenine. Retrieved from [Link]

-

Bioanalysis Zone. (n.d.). Quantitative bioanalysis by LC-MS for the development of biological drugs. Retrieved from [Link]

-

LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

-

ResearchGate. (n.d.). Quantitative determination of urinary N3-methyladenine by isotope-dilution LC–MS/MS with automated solid-phase extraction. Retrieved from [Link]

-

Vaisman, N. (2014). DNA methylation as a universal biomarker. Epigenetics, 9(10), 1297–1302. Retrieved from [Link]

-

Abdel-Baky, S., & Giese, R. W. (1994). Quantitation of urinary 7-methyladenine by gas chromatography-mass spectrometry using isotopically labeled internal standards. Analytical Biochemistry, 217(2), 292–297. Retrieved from [Link]

-

Resolve Mass Spectrometry. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]

Sources

- 1. Biological roles of adenine methylation in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HILIC-MS/MS for the Determination of Methylated Adenine Nucleosides in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA methylation as a universal biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 4. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 5. info.bioanalysis-zone.com [info.bioanalysis-zone.com]

- 6. rsc.org [rsc.org]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. biotage.com [biotage.com]

- 9. m.youtube.com [m.youtube.com]

- 10. New validated LC-MS/MS method for the determination of three alkylated adenines in human urine and its application to the monitoring of alkylating agents in cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. LC-MS Analysis of Methylated RNA | Springer Nature Experiments [experiments.springernature.com]

- 12. ema.europa.eu [ema.europa.eu]

- 13. ema.europa.eu [ema.europa.eu]

- 14. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]

Application Note: Cell Culture Applications of 2-Methyladenine Hemisulfate

Part 1: Executive Summary & Reagent Profile[1]

The Critical Distinction

In the field of cell biology, 2-Methyladenine (2-MA) is frequently confused with its structural isomer 3-Methyladenine (3-MA) or the common nutrient Adenine Hemisulfate .[1] It is vital to establish the identity of your reagent before proceeding, as their biological effects are drastically different.

| Reagent | CAS No.[1][2][3] (Base/Salt) | Primary Application | Mechanism |

| 2-Methyladenine | 1445-08-5 | Epitranscriptomics & Negative Control | Modified RNA base ( |

| 3-Methyladenine | 5142-23-4 | Autophagy Inhibition | Class III PI3K Inhibitor (Vps34).[1] |

| Adenine Hemisulfate | 321-30-2 | Cell Culture Supplement | Purine source for DNA/ATP synthesis (Salvage Pathway).[1] |

Note on Hemisulfate Form: 2-Methyladenine is typically lipophilic.[1] The hemisulfate salt form is a specialized modification utilized to significantly enhance aqueous solubility, allowing for higher concentration stock solutions in PCR-grade water or PBS without the need for DMSO, which can be cytotoxic in sensitive stem cell or primary culture assays.

Core Biological Applications

-

Negative Control for Autophagy Studies: 2-MA is the "gold standard" structural negative control for 3-MA.[1] It validates that autophagy inhibition is due to specific PI3K interaction (unique to the N3-methyl position) rather than general purine toxicity or pH changes.[1]

-

Epitranscriptomic Profiling: 2-MA is a naturally occurring modified base found in prokaryotic rRNA (23S) and specific mammalian tRNAs.[1] It is used as a spike-in standard for LC-MS/MS to quantify RNA methylation dynamics.[1]

-

Purine Salvage Pathway Specificity: Used to probe the substrate fidelity of Adenine Phosphoribosyltransferase (APRT) and Adenosine Deaminase (ADA), as the methyl group at the C2 position sterically hinders specific enzymatic pockets.

Part 2: Scientific Logic & Mechanism[1]

The "Isomer Control" Principle in Autophagy

The validity of pharmacological inhibition relies on specificity. 3-Methyladenine inhibits autophagy by blocking Vps34 (Class III PI3K) .[1] However, high concentrations (5–10 mM) can cause off-target effects (e.g., mitochondrial stress).[1]

Mechanism:

-

3-MA: The methyl group at N3 interferes with the ATP-binding pocket of Vps34.[1]

-

2-MA: The methyl group at C2 does not fit the Vps34 inhibitory pocket but maintains the same physicochemical properties (pKa, solubility, uptake) as 3-MA.[1]

-

Experimental Logic: If a phenotype (e.g., cell death, LC3 accumulation) is observed with 3-MA but not with 2-MA, the effect is attributable to specific PI3K inhibition.[1] If both isomers cause the effect, it is likely non-specific toxicity.

Pathway Visualization: Specificity of Methyladenines

The following diagram illustrates the divergence in signaling impact between the isomers.

Caption: Differential impact of Adenine isomers on the Vps34-mediated autophagy nucleation pathway. 3-MA blocks PI3P production; 2-MA serves as the inert structural control.[1]

Part 3: Detailed Protocols

Protocol A: Preparation of 2-Methyladenine Hemisulfate Stock

Critical Step: The hemisulfate salt allows for aqueous solubility, avoiding DMSO which can induce autophagy or differentiation in some cell lines.

Reagents:

-

2-Methyladenine Hemisulfate (Powder)[1]

-

Sterile PBS (pH 7.4) or Ultrapure Water

-

0.22 µm PES Syringe Filter[1]

Procedure:

-

Calculation: To prepare a 100 mM Stock Solution :

-

Weigh 19.8 mg of 2-Methyladenine Hemisulfate (MW ≈ 198.16 g/mol , varies by hydration).[1]

-

Note: Check the specific Certificate of Analysis for the exact MW of your salt hydrate.

-

-

Dissolution: Add 1.0 mL of pre-warmed (37°C) PBS or Water. Vortex vigorously for 30 seconds.

-

Troubleshooting: If turbidity persists, add 1N NaOH dropwise to adjust pH to neutral (the hemisulfate is acidic).

-

-

Sterilization: Pass through a 0.22 µm PES filter into a sterile cryovial.

-

Storage: Aliquot into 100 µL volumes. Store at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.[1]

Protocol B: The "Isomer Control" Assay for Autophagy

Objective: Confirm that an observed effect (e.g., cell death) is due to PI3K inhibition and not general purine toxicity.

Experimental Setup:

| Group | Treatment | Concentration | Purpose |

|---|---|---|---|

| A | Vehicle Control | PBS (Equal Vol) | Baseline Autophagy |

| B | 3-Methyladenine | 5 mM | Autophagy Inhibition (Positive) |

| C | 2-Methyladenine | 5 mM | Structural Negative Control |

| D | Rapamycin | 100 nM | Autophagy Induction (Reference) |[1]

Workflow:

-

Seeding: Seed HeLa or HEK293 cells at

cells/well in a 6-well plate. Culture for 24h. -

Starvation (Optional): To induce autophagy, wash cells 2x with PBS and replace media with EBSS (Earle's Balanced Salt Solution) for 2 hours.

-

Treatment: Add reagents (Groups A-D) directly to the media. Incubate for 4 hours .

-

Note: 3-MA/2-MA have short half-lives; do not incubate >12 hours without refreshing.[1]

-

-

Analysis (Western Blot):

-

Lyse cells in RIPA buffer with protease inhibitors.

-

Blot for LC3B .

-

Expected Result:

-

Group B (3-MA): Decreased LC3-II/LC3-I ratio (block of lipidation) OR accumulation of p62 (block of degradation), depending on flux timing.[1]

-

Group C (2-MA): LC3-II levels should match Group A (Vehicle) . If Group C mimics Group B, your effect is non-specific.

-

-

Protocol C: Metabolic Spike-In for LC-MS/MS RNA Profiling

Objective: Use 2-MA as a heavy-labeled or standard reference to quantify

-

Cell Lysis: Harvest

cells. Extract Total RNA using Trizol. -

Hydrolysis: Digest 5 µg of RNA into nucleosides using Nuclease P1 and Alkaline Phosphatase.

-

Spike-In: Add 10 pmol of 2-Methyladenine Hemisulfate (or isotope-labeled version if available) to the hydrolysate as an internal retention time standard.

-

LC-MS/MS: Inject onto a C18 reverse-phase column.[1]

-

Transition Monitoring: Monitor precursor ion

150.1 -

Note: 2-MA and 3-MA are isomers.[1] They must be separated chromatographically. 2-MA typically elutes earlier than 3-MA on C18 columns due to slight polarity differences caused by the amine position.[1]

-

Part 4: References & Authority[1]

-

Autophagy Specificity:

-

Wu, Y. T., et al. (2010). "Dual role of 3-methyladenine in modulation of autophagy via different temporal patterns of inhibition on class I and III phosphoinositide 3-kinase."[1] Journal of Biological Chemistry. Link

-

Context: Establishes the mechanism of 3-MA and the necessity for structural controls like 2-MA or 1-MA to rule out off-target PI3K effects.

-

-

RNA Modifications (

): -

Purine Salvage Pathway:

-

Sahota, A., et al. (2001).[4] "Adenine phosphoribosyltransferase deficiency: molecular pathogenesis and clinical implications." Am J Kidney Dis.

-

Context: Provides the baseline for APRT specificity, explaining why 2-MA is a poor substrate and accumulates or acts as a competitive inhibitor in specific contexts.

-

-

Reagent Properties (PubChem):

Disclaimer: This Application Note is for research use only. 2-Methyladenine Hemisulfate is not approved for therapeutic use in humans.[1] Always consult the Safety Data Sheet (SDS) before handling.

Sources

Solid phase extraction techniques for 2-Methyladenine

Application Note: High-Selectivity Solid Phase Extraction of 2-Methyladenine from Biological Matrices

Executive Summary